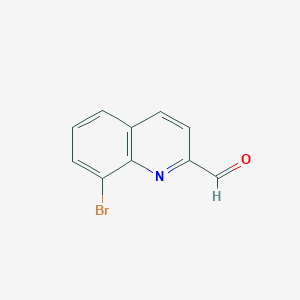

8-Bromoquinoline-2-carbaldehyde

Übersicht

Beschreibung

8-Bromoquinoline-2-carbaldehyde is a useful research compound. Its molecular formula is C10H6BrNO and its molecular weight is 236.06 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

It is known that quinoline derivatives often interact with various enzymes and receptors in the body .

Mode of Action

Quinoline derivatives are known to interact with their targets through various mechanisms, such as free radical bromination, nucleophilic substitution, and oxidation .

Biochemical Pathways

Quinoline derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .

Pharmacokinetics

It is known that quinoline derivatives generally have high gi absorption and are bbb permeant . These properties can significantly impact the bioavailability of 8-Bromoquinoline-2-carbaldehyde.

Result of Action

Based on its chemical structure and the known effects of similar compounds, it can be inferred that this compound may induce changes at the molecular and cellular levels .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is recommended to store the compound in an inert atmosphere at 2-8°C to maintain its stability . Furthermore, the compound’s action may also be affected by the physiological environment in the body, such as pH and the presence of other molecules .

Biologische Aktivität

8-Bromoquinoline-2-carbaldehyde is a derivative of quinoline, a heterocyclic compound known for its diverse biological activities. The presence of the bromine atom at the 8-position and the aldehyde functional group at the 2-position significantly influences its reactivity and pharmacological potential. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

The molecular formula of this compound is with a molecular weight of approximately 215.06 g/mol. Its unique structure allows it to participate in various chemical reactions, making it a versatile compound in medicinal chemistry.

Antimicrobial Activity

Quinoline derivatives, including this compound, have shown significant antimicrobial properties. Studies indicate that compounds with similar structures exhibit activity against a range of pathogens:

| Compound | Target Pathogen | Activity (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | MIC = 0.0625 mg/mL |

| 8-Hydroxyquinoline | Escherichia coli | MIC = 0.125 mg/mL |

| 7-Bromoquinoline | Klebsiella pneumoniae | MIC = 0.1 mg/mL |

The above table illustrates the comparative antimicrobial potency of related compounds, highlighting the potential of this compound as an effective antimicrobial agent against resistant strains.

Anticancer Activity

Research has demonstrated that quinoline derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a study on a series of novel 8-substituted quinolines showed promising anticancer activity against several cancer cell lines:

- Cell Lines Tested : HeLa (cervical), MCF-7 (breast), and A549 (lung).

- IC50 Values : Ranged from 5 µM to 20 µM for different derivatives.

The mechanism often involves the inhibition of key enzymes associated with cancer progression, such as carbonic anhydrases (CAs). Inhibitory activity was noted across multiple isoforms (hCA I, II, IV, IX), with varying degrees of potency.

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : Compounds like this one often inhibit critical enzymes involved in metabolic pathways.

- DNA Intercalation : Similar quinolines can intercalate into DNA, disrupting replication and transcription processes.

- Metal Chelation : The ability to chelate metal ions enhances their therapeutic efficacy in conditions like neurodegenerative diseases.

Study on Antimalarial Activity

A notable study evaluated various quinoline derivatives for antimalarial efficacy against Plasmodium falciparum. The results indicated that compounds structurally related to this compound exhibited micromolar potency:

- Active Compounds : Several derivatives showed IC50 values ranging from 150 nM to 680 nM against chloroquine-resistant strains.

This underscores the potential application of this compound in developing new antimalarial drugs.

Neuroprotective Effects

Recent investigations have focused on the neuroprotective properties of quinoline derivatives. Research indicates that certain compounds can protect neuronal cells from oxidative stress and apoptosis:

- Model Used : SH-SY5Y neuroblastoma cells.

- Findings : Treatment with related compounds resulted in decreased markers of oxidative stress and improved cell viability.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

One of the most notable applications of 8-Bromoquinoline-2-carbaldehyde is its antimicrobial activity. Research indicates that this compound exhibits significant activity against various pathogens:

| Compound | Target Pathogen | Activity (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | MIC = 0.0625 mg/mL |

| 8-Hydroxyquinoline | Escherichia coli | MIC = 0.125 mg/mL |

| 7-Bromoquinoline | Klebsiella pneumoniae | MIC = 0.1 mg/mL |

This table illustrates the comparative antimicrobial potency of related compounds, highlighting the potential of this compound as an effective antimicrobial agent against resistant strains .

Anticancer Activity

The compound has also been investigated for its anticancer properties. A study evaluated various derivatives against human cancer cell lines, including lung carcinoma (A-549) and cervical carcinoma (HeLa). Results showed that certain derivatives exhibited potent anticancer activity with IC50 values lower than standard chemotherapeutics like doxorubicin, indicating their potential as lead compounds in cancer therapy .

Neuroprotective Effects

Recent research has suggested that derivatives of this compound may act as neuroprotective agents by chelating metal ions implicated in neurodegenerative diseases such as Alzheimer's. These compounds can inhibit enzymes like acetylcholinesterase (AChE), which is crucial for maintaining cognitive function .

Case Studies

- Hybrid Compounds : Researchers have synthesized hybrid compounds combining this compound with established antibiotics like ciprofloxacin. These hybrids demonstrated enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting a promising avenue for developing new antibiotics .

- Inhibition Studies : A series of studies focused on the inhibition of cholinesterases using derivatives of this compound showed significant potential in treating Alzheimer's disease. The IC50 values for these compounds were competitive with existing treatments, indicating their viability as therapeutic agents .

- Fluorescent Chemosensors : The unique chemical structure allows for the development of fluorescent chemosensors for metal ions, which can be utilized in environmental monitoring and biomedical applications .

Eigenschaften

IUPAC Name |

8-bromoquinoline-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO/c11-9-3-1-2-7-4-5-8(6-13)12-10(7)9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFDUIUOATSXDFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)N=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90653180 | |

| Record name | 8-Bromoquinoline-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90653180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

904886-25-5 | |

| Record name | 8-Bromoquinoline-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90653180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.